8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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Overview
Description
8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a complex organic compound characterized by its unique structure, which includes two chlorine atoms and two phenyl groups attached to a benzoxazine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include chlorinating agents, phenylating agents, and catalysts to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazine compounds.
Scientific Research Applications
8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
8,10-dichloro-6-methyl-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine: This compound is similar in structure but includes a methyl group, which may alter its reactivity and applications.
1,3-diphenylurea: Although structurally different, this compound shares some functional similarities and is used in similar research contexts.
Uniqueness
8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine stands out due to its specific substitution pattern and the presence of both chlorine and phenyl groups
Properties
Molecular Formula |
C27H19Cl2NO2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
8,10-dichloro-13,13-diphenyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine |
InChI |
InChI=1S/C27H19Cl2NO2/c28-20-15-21-25(23(29)16-20)31-17-30-24-14-8-7-13-22(24)27(32-26(21)30,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,26H,17H2 |
InChI Key |
JHYPSRUFDWBDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(C3=C(O1)C(=CC(=C3)Cl)Cl)OC(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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